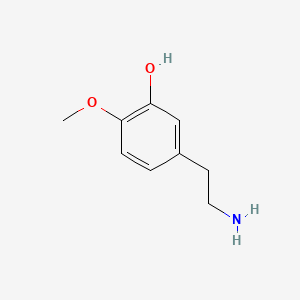

5-(2-Aminoethyl)-2-methoxyphenol

Descripción general

Descripción

5-(2-Aminoethyl)-2-methoxyphenol: is an organic compound that features a phenol group substituted with a methoxy group and an aminoethyl side chain

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Aminoethyl)-2-methoxyphenol typically involves the following steps:

Starting Material: The synthesis begins with a suitable phenol derivative.

Methoxylation: The phenol is methoxylated using a methylating agent such as dimethyl sulfate or methyl iodide in the presence of a base like sodium hydroxide.

Aminoethylation: The methoxyphenol is then subjected to aminoethylation. This can be achieved by reacting the methoxyphenol with ethyleneimine or by reductive amination using ethylene diamine and a reducing agent like sodium cyanoborohydride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.

Análisis De Reacciones Químicas

Types of Reactions

5-(2-Aminoethyl)-2-methoxyphenol can undergo various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones.

Reduction: The amino group can be reduced to form secondary or tertiary amines.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like halides or amines can be used in the presence of a base.

Major Products Formed

Oxidation: Quinones and related compounds.

Reduction: Secondary or tertiary amines.

Substitution: Various substituted phenols depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemical Properties and Mechanism of Action

5-(2-Aminoethyl)-2-methoxyphenol features a phenolic structure with a methoxy group and an aminoethyl side chain. Its primary mechanism of action involves interaction with serotonin receptors, specifically the 5-HT2 receptor, which plays a crucial role in neurotransmission. The compound is thought to inhibit the reuptake of serotonin, thereby enhancing serotonergic signaling in the brain .

Biochemical Pathways

The compound interacts with several biochemical pathways, particularly those involved in catecholamine synthesis. It influences enzymes like tyrosine hydroxylase and aromatic L-amino acid decarboxylase, which are vital for converting tyrosine to L-DOPA and subsequently to dopamine . This interaction has implications for mood regulation and cognitive functions.

Pharmaceutical Development

This compound serves as a precursor in synthesizing various pharmaceutical compounds, particularly those targeting mood disorders and other psychiatric conditions. Its role in enhancing serotonin levels makes it a candidate for developing antidepressants and other therapeutic agents .

Biochemical Studies

The compound acts as a ligand in biochemical research, facilitating studies on protein interactions and enzyme activities. Its ability to modulate neurotransmitter levels allows researchers to explore its effects on cellular signaling pathways and gene expression .

Industrial Applications

In industrial settings, this compound is utilized in producing specialty chemicals, including dyes and pigments. Its unique chemical properties enable its use as a building block for synthesizing complex molecules across various industries .

Case Study 1: Antidepressant Development

A study investigated the potential of this compound analogs in developing new antidepressants. Researchers found that modifications to the compound's structure enhanced its affinity for serotonin receptors, leading to improved efficacy in animal models of depression .

Case Study 2: Neurotransmitter Modulation

In another study, the effects of this compound on neurotransmitter levels were examined. Results indicated that low doses significantly increased dopamine synthesis while higher doses led to neurotoxic effects. This highlights the importance of dosage in therapeutic applications .

Future Research Directions

Future research could focus on:

- Structure-Activity Relationship Studies : Investigating how different modifications affect biological activity could lead to more effective drugs.

- Pharmacokinetics : Understanding absorption, distribution, metabolism, and excretion can optimize dosing regimens for clinical applications.

- Chemical Interactions : Exploring interactions with other compounds may reveal synergies or adverse effects that are crucial for drug development .

Mecanismo De Acción

The mechanism by which 5-(2-Aminoethyl)-2-methoxyphenol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The aminoethyl side chain allows it to form hydrogen bonds and electrostatic interactions, while the methoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparación Con Compuestos Similares

Similar Compounds

Ethanolamine: Similar in having an aminoethyl group but lacks the methoxy and phenol groups.

Tryptamine: Contains an indole ring with an aminoethyl side chain, differing in the aromatic system.

Serotonin: A neurotransmitter with a similar aminoethyl side chain but with a hydroxyl group instead of a methoxy group.

Uniqueness

5-(2-Aminoethyl)-2-methoxyphenol is unique due to the combination of its phenol, methoxy, and aminoethyl groups, which confer distinct chemical reactivity and biological activity compared to other similar compounds.

Actividad Biológica

5-(2-Aminoethyl)-2-methoxyphenol, also known as a serotonin receptor modulator, has garnered attention in pharmacological research due to its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Target Receptors

The primary target of this compound is the serotonin receptor , specifically the 5-HT2 receptor . This compound is believed to inhibit the reuptake of serotonin in neurons, thereby enhancing serotonergic neurotransmission.

Biochemical Pathways

The compound influences biochemical pathways related to serotonin, which can affect synaptic reorganization and lead to alterations in psychiatric symptoms. It interacts with enzymes such as tyrosine hydroxylase and aromatic L-amino acid decarboxylase , crucial for catecholamine synthesis, impacting dopamine production.

Pharmacokinetics

This compound undergoes metabolism primarily in the liver, where it is converted into various pharmacologically inactive metabolites. Its pharmacokinetic profile suggests that it is transported across cell membranes via specific transporters like dopamine transporters .

Cellular Effects

This compound affects various cellular processes and signaling pathways. It modulates gene expression and cellular metabolism by altering neurotransmitter levels. Notably, it has been shown to enhance neurotransmitter synthesis at low doses, improving cognitive function. However, higher doses may lead to toxic effects such as oxidative stress .

Case Studies and Experimental Data

-

Dosage Effects in Animal Models

Studies indicate that low doses of this compound can enhance cognitive functions in animal models, while high doses are associated with neurotoxicity and oxidative stress. -

Temporal Effects

In laboratory settings, the compound's effects vary over time based on environmental factors like pH and temperature. Long-term exposure has shown sustained activation of signaling pathways. -

Metabolic Pathways

The compound is metabolized by enzymes such as monoamine oxidase and catechol-O-methyltransferase, leading to various metabolites that may influence its overall biological activity .

Data Tables

| Parameter | Value/Description |

|---|---|

| Molecular Target | 5-HT2 Serotonin Receptor |

| Primary Metabolism | Liver (via monoamine oxidase) |

| Cellular Impact | Modulates neurotransmitter synthesis |

| Dosage Effects | Low: Cognitive enhancement; High: Neurotoxicity |

| Stability Factors | pH and temperature influence degradation |

Potential Applications

Research is ongoing to explore the therapeutic potential of this compound in treating psychiatric disorders due to its interaction with serotonin pathways. Future studies may focus on optimizing its pharmacological properties through structural modifications or analog development .

Propiedades

IUPAC Name |

5-(2-aminoethyl)-2-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2/c1-12-9-3-2-7(4-5-10)6-8(9)11/h2-3,6,11H,4-5,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJXQFVMTIGJBFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

645-33-0 (hydrochloride) | |

| Record name | 3-Hydroxy-4-methoxyphenethylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003213307 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID90954003 | |

| Record name | 5-(2-Aminoethyl)-2-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90954003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 4-Methoxytyramine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012162 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

3213-30-7, 645-33-0 | |

| Record name | 4-O-Methyldopamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3213-30-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxy-4-methoxyphenethylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003213307 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-(2-Aminoethyl)-2-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90954003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2-aminoethyl)guaiacol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.399 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-(2-aminoethyl)-2-methoxyphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-O-METHYLDOPAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/62MI76A89G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-Methoxytyramine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012162 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 5-(2-Aminoethyl)-2-methoxyphenol in the context of the research paper?

A1: The research paper focuses on identifying and characterizing novel compounds isolated from the soft coral Sinularia flexibilis []. This compound was identified as one of the three amides derived from a novel lipid acid, (Z)-3-methyldodec-2-enoic acid, also found in the soft coral []. These amides, including the one derived from this compound, were found to be atrial stimulants [].

Q2: Can you provide more information about the structural characterization of this compound based on the research?

A2: The paper primarily focuses on the isolation and characterization of the novel lipid acid and confirming the structures of the amides through synthesis []. While it doesn't delve deep into the specific spectroscopic data of this compound, it mentions that the structure determination of all isolated compounds was achieved using spectral methods []. This likely includes techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), common methods for elucidating the structure of organic compounds.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.